molecular formula C7H10Cl3NS B13766012 Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride CAS No. 67482-62-6

Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride

Cat. No.: B13766012
CAS No.: 67482-62-6
M. Wt: 246.6 g/mol
InChI Key: XZEUTOXBFJMCLG-UHFFFAOYSA-N
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Description

Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7-H9-Cl2-N-S.Cl-H and a molecular weight of 246.59 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of ethylamine with 4,5-dichloro-2-thenyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth .

Comparison with Similar Compounds

Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

CAS No.

67482-62-6

Molecular Formula

C7H10Cl3NS

Molecular Weight

246.6 g/mol

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-5-3-6(8)7(9)11-5;/h3-4H,2,10H2,1H3;1H

InChI Key

XZEUTOXBFJMCLG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(S1)Cl)Cl)[NH3+].[Cl-]

Origin of Product

United States

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